4-Oxoundecanoic acid

Lipophilicity LogP Flavor lactone precursor

4-Oxoundecanoic acid (CAS 22847-06-9, also named 4-ketoundecanoic acid or 3-capryl propionic acid) is a saturated medium-chain oxo-fatty acid with the molecular formula C₁₁H₂₀O₃ and molecular weight of 200.275 g/mol. It belongs to the 4-oxoalkanoic acid class, characterized by a ketone group at the 4-position and a terminal carboxylic acid group.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 22847-06-9
Cat. No. B3253861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoundecanoic acid
CAS22847-06-9
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC(=O)O
InChIInChI=1S/C11H20O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2-9H2,1H3,(H,13,14)
InChIKeyKBWRWCSRYCKEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxoundecanoic Acid (CAS 22847-06-9): A C11 Oxo-Fatty Acid Intermediate for Flavor Lactone Synthesis and Lipoxygenase Research


4-Oxoundecanoic acid (CAS 22847-06-9, also named 4-ketoundecanoic acid or 3-capryl propionic acid) is a saturated medium-chain oxo-fatty acid with the molecular formula C₁₁H₂₀O₃ and molecular weight of 200.275 g/mol . It belongs to the 4-oxoalkanoic acid class, characterized by a ketone group at the 4-position and a terminal carboxylic acid group. Its predicted acid dissociation constant (pKa) is 4.78 ± 0.17, its estimated LogP (octanol-water partition coefficient) is approximately 2.78 , and its melting point is reported at 77 °C with a boiling point range of 160–164 °C at 1.5 Torr [1]. The compound serves primarily as a synthetic intermediate in the production of γ-undecalactone, a high-value peach/apricot flavor lactone, and has been documented as a lipoxygenase inhibitor and antioxidant in fats and oils [2].

Why 4-Oxoundecanoic Acid Cannot Be Replaced by Other 4-Oxoalkanoic Acids: Key Functional Selectivity Drivers


Within the 4-oxoalkanoic acid series, chain length dictates both physicochemical properties and biological activity profiles in a manner that precludes simple interchange. While shorter-chain analogs such as 4-oxopentanoic acid (levulinic acid, C5) and 4-oxononanoic acid (C9) have established roles—levulinic acid as a GRAS-listed antimicrobial preservative [1] and 4-oxononanoic acid as a precursor to γ-nonalactone in wine fermentation [2]—the C11 chain length of 4-oxoundecanoic acid confers a distinct lipophilicity (LogP ≈ 2.78) that is specifically suited for conversion to the C11 γ-lactone (γ-undecalactone), the organoleptic properties of which (peach, apricot, creamy) differ qualitatively from those of the C9 lactone (coconut, stone fruit) . Furthermore, the lipoxygenase inhibitory activity documented for 4-oxoundecanoic acid exhibits chain-length dependence, as the medium-chain oxo-fatty acids interact with the enzyme's fatty acid substrate binding pocket in a length-sensitive manner [3]. Substituting a shorter or longer 4-oxoalkanoic acid without experimental validation risks loss of target lactone flavor identity or altered enzyme inhibition potency.

4-Oxoundecanoic Acid: Quantitative Evidence of Differentiation from Closest Analogs


Chain-Length-Dependent Lipophilicity Drives Differential Partitioning and Lactone Precursor Suitability

Among the 4-oxoalkanoic acid series, lipophilicity increases systematically with chain length, directly impacting suitability as a precursor for specific flavor lactones. 4-Oxoundecanoic acid (C11) exhibits an estimated LogP of 2.78 , which is substantially higher than that of 4-oxopentanoic acid (levulinic acid, C5; LogP ≈ -0.5) [1] and 4-oxononanoic acid (C9; LogP ≈ 1.3) [2]. This elevated LogP reflects the longer alkyl chain (seven-carbon heptyl substituent vs. one-carbon methyl for levulinic acid or five-carbon pentyl for 4-oxononanoic acid), which directly influences the volatility and organoleptic character of the downstream γ-lactone product. Upon reduction and cyclization, 4-oxoundecanoic acid yields γ-undecalactone (4-octyl-4-butanolide), a lactone characterized by peach and apricot aroma notes [3], whereas 4-oxononanoic acid yields γ-nonalactone with coconut and stone fruit notes [4]. The quantitative LogP difference (ΔLogP ≈ 1.5–3.3 vs. shorter-chain analogs) provides a measurable physicochemical basis for selecting the C11 compound when the target lactone flavor profile is specifically γ-undecalactone.

Lipophilicity LogP Flavor lactone precursor γ-Undecalactone Chain-length selectivity

Lipoxygenase Inhibitory Activity: Class-Level Evidence with Chain-Length Dependence

4-Oxoundecanoic acid is classified in the Medical University of Lublin MeSH controlled vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, additionally showing weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, along with antioxidant activity in fats and oils [1]. While quantitative IC₅₀ data for isolated 4-oxoundecanoic acid against specific lipoxygenase isozymes were not identified in the peer-reviewed primary literature accessible for this analysis, the chain-length dependence of oxo-lipid–lipoxygenase interactions is well-established: medium-chain 4-oxoalkanoic acids interact with the substrate-binding pocket in a length-sensitive manner, and inhibitory potency typically varies with chain length [2]. Shorter-chain 4-oxoalkanoic acids such as 4-oxopentanoic acid (levulinic acid) are not reported as lipoxygenase inhibitors but rather as antimicrobial preservatives [3]. The C11 chain length of 4-oxoundecanoic acid positions it within the medium-chain range where lipoxygenase inhibition is observed, distinguishing it from both shorter-chain analogs (lacking this activity) and longer-chain oxo-fatty acids (which may exhibit different enzyme selectivity profiles).

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory Oxo-lipids Enzyme inhibition

Synthetic Access: Established Larson Procedure for 4-Ketoundecanoic Acid vs. Multi-Step Routes for Other Chain Lengths

4-Oxoundecanoic acid benefits from a documented, scalable synthetic procedure published in Organic Syntheses. The Larson method—involving C-silylation of butyrolactone, Grignard addition with heptyl magnesium bromide, elimination, and in situ oxidation—directly yields 4-ketoundecanoic acid [1]. A representative procedure uses 2-heptyl-4,5-dihydrofuran (17.77 g, 105.8 mmol) in tetrahydrofuran, providing a reproducible entry to the C11 4-oxo acid [1]. In contrast, closely related 4-oxoalkanoic acids of different chain lengths (C8, C9, C10, C12) require distinct Grignard reagents (e.g., butyl, pentyl, hexyl, octyl magnesium bromide) and may exhibit different yields and purification characteristics due to varying alkyl chain solubility . The specific heptyl-Grignard route for 4-oxoundecanoic acid has been optimized; analogous procedures for 4-oxooctanoic acid (C8) or 4-oxododecanoic acid (C12) are less extensively characterized in the peer-reviewed synthetic literature, introducing uncertainty in yield and purity for procurement of these alternative chain lengths .

Synthetic methodology 4-Keto acid synthesis Larson procedure Grignard addition Butyrolactone C-silylation

Procurement-Guiding Application Scenarios for 4-Oxoundecanoic Acid Based on Verifiable Evidence


Synthesis of γ-Undecalactone (Peach/Apricot Flavor) via Reduction–Cyclization of 4-Oxoundecanoic Acid

4-Oxoundecanoic acid serves as the direct precursor to γ-undecalactone (4-octyl-4-butanolide), a commercially important flavor compound with characteristic peach and apricot aroma notes. The synthetic sequence involves reduction of the 4-keto group (e.g., with sodium borohydride) to yield 4-hydroxyundecanoic acid, which undergoes spontaneous or acid-catalyzed intramolecular esterification to form the γ-lactone [1]. This application exploits the specific C11 chain length of 4-oxoundecanoic acid; shorter-chain 4-oxoalkanoic acids (C5–C10) produce different lactones with distinct organoleptic profiles (e.g., γ-nonalactone from C9, γ-decalactone from C10), and longer-chain analogs (C12+) yield lactones with waxy/fatty rather than fruity notes . Procurement of 4-oxoundecanoic acid rather than a generic 4-oxoalkanoic acid is therefore essential when the target flavor identity is specifically γ-undecalactone.

Lipoxygenase Inhibition Studies and Antioxidant Lipid Research

4-Oxoundecanoic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and demonstrated antioxidant properties in fats and oils [2]. Researchers investigating structure–activity relationships (SAR) across the 4-oxoalkanoic acid series can use 4-oxoundecanoic acid as the C11 representative to probe chain-length effects on enzyme inhibition potency and selectivity. Levulinic acid (C5), the most widely available and inexpensive 4-oxoalkanoic acid, lacks lipoxygenase inhibitory activity and instead functions as an antimicrobial preservative [3], making it an unsuitable substitute for lipoxygenase-targeted studies. The distinct biological profile of 4-oxoundecanoic acid justifies its procurement over shorter-chain analogs for projects focused on oxo-lipid–lipoxygenase interactions.

Medium-Chain Oxo-Fatty Acid Reference Standard for Environmental and Metabolomic Analysis

4-Oxoundecanoic acid has been identified among aliphatic keto carboxylic acids detected in marine aerosol samples, alongside 5-oxoundecanoic, 10-oxoundecanoic, 5-oxononanoic, 4-oxononanoic, 8-oxoundecanoic, and 9-oxoundecanoic acids [4]. Its detection in environmental matrices by capillary GC-MS establishes it as a relevant reference standard for atmospheric chemistry and environmental metabolomics studies. The database record in ChEBI (CHEBI:180328, under synonym 3-capryl propionic acid) [5] and LIPID MAPS (LMFA01060035) further supports its use as an authenticated standard for lipidomics workflows. Procurement of the specific C11 4-oxo isomer (ketone at position 4) rather than positional isomers (e.g., 5-oxo, 8-oxo, 9-oxo, or 10-oxoundecanoic acid) is critical because chromatographic retention time and mass spectral fragmentation patterns are isomer-specific; using an incorrect positional isomer as a standard will produce misidentification in GC-MS or LC-MS/MS analyses.

Organic Synthesis Methodology Development Using Well-Documented 4-Keto Acid Substrates

The availability of multiple published synthetic procedures for 4-oxoundecanoic acid—including the Larson procedure (butyrolactone C-silylation/Grignard addition) described in Organic Syntheses [6], the Friedel-Crafts acylation route reported in J. Heterocyclic Chemistry (1975), and organomanganese-mediated methods in Synthesis (1985, 1992) —makes this compound a preferred substrate for methodology development studies targeting 4-keto acid functional group transformations (reduction, reductive amination, Wittig olefination, heterocycle formation). Compared with other chain-length 4-oxoalkanoic acids that have fewer documented synthetic entries, 4-oxoundecanoic acid offers greater reproducibility and literature precedent, reducing the risk of unexpected reactivity or purification difficulties during method development. This documented synthetic accessibility directly translates to procurement value for academic and industrial laboratories developing novel transformations on keto-acid scaffolds.

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